

solubility of 2-(N,N-dimethylsulphamoyl)benzeneboronic acid

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Compound of Interest

Compound Name: 2-(N,N-dimethylsulphamoyl)benzeneboronic acid

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An In-Depth Technical Guide to the Solubility Profiling of **2-(N,N-dimethylsulphamoyl)benzeneboronic acid**

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and, consequently, its therapeutic efficacy.[1][2][3] Poorly soluble compounds present significant challenges throughout the drug discovery and development pipeline, often leading to suboptimal in vivo exposure and increased risk of late-stage attrition.[4][5] This guide provides a comprehensive technical overview of the methodologies for determining the solubility of **2-(N,N-dimethylsulphamoyl)benzeneboronic acid**, a key organoboron intermediate in medicinal chemistry.[6] We will delve into the theoretical underpinnings and provide detailed, field-proven protocols for both kinetic and thermodynamic solubility assessment, tailored for researchers, scientists, and drug development professionals. The causality behind experimental choices, from solvent selection to analytical quantification, will be thoroughly explained to ensure robust and reproducible results.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a new chemical entity (NCE) from the laboratory to the clinic, its physicochemical properties are of paramount importance. Among these, aqueous solubility stands out as a crucial factor influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.^[5] A compound must be in a dissolved state to be absorbed from the gastrointestinal tract into the bloodstream.^[4] More than 40% of NCEs developed in the pharmaceutical industry are poorly soluble in water, a major hurdle for formulation chemists.^[4]

Early and accurate determination of a compound's solubility allows for the timely identification of potential bioavailability issues, guiding lead optimization and formulation strategies.^{[5][7]} This guide focuses on **2-(N,N-dimethylsulphamoyl)benzeneboronic acid**, a compound whose structural motifs—a boronic acid and a dimethylsulfamoyl group—suggest a degree of aqueous solubility due to their potential for hydrogen bonding.^[6] However, a quantitative understanding of its solubility in various physiologically relevant media is essential for its progression in any drug development program.

Physicochemical Properties of 2-(N,N-dimethylsulphamoyl)benzeneboronic acid

A thorough understanding of the compound's fundamental properties is the first step in designing a robust solubility profiling strategy.

Property	Value	Source
Chemical Name	2-(N,N-Dimethylsulphamoyl)benzeneboronic acid	^[8]
CAS Number	178432-25-2	^[8]
Molecular Formula	C ₈ H ₁₂ BNO ₄ S	^[8]
Molecular Weight	229.07 g/mol	^{[8][9]}
Appearance	White to off-white solid	^[6]
Purity	Typically ≥97%	^[10]
Storage	Store at room temperature	^[10]

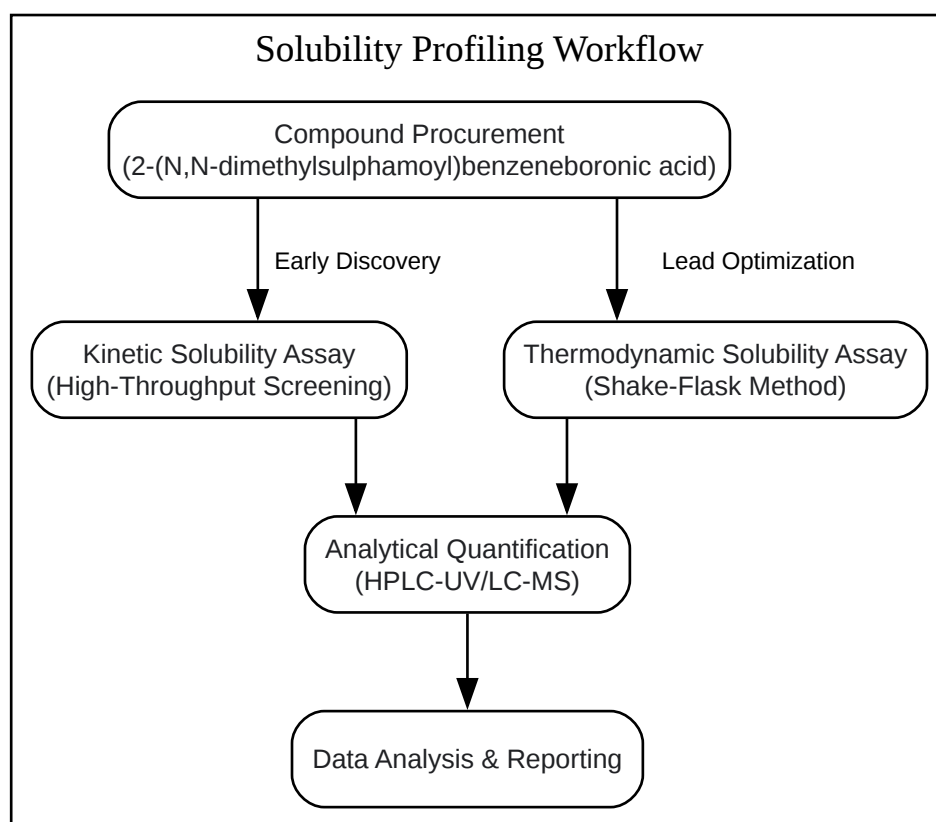
The presence of both a hydrophilic sulfonic acid derivative and a boronic acid group, alongside a hydrophobic benzene ring, makes its solubility behavior dependent on the specific conditions of the aqueous environment, particularly pH.[11][12]

Kinetic vs. Thermodynamic Solubility: A Conceptual Framework

Before delving into experimental protocols, it is crucial to distinguish between two key types of solubility measurements: kinetic and thermodynamic.

- **Kinetic Solubility:** This is a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous buffer. It often results in a supersaturated solution, and the measured solubility is the concentration at which the compound begins to precipitate.[13][14] Kinetic solubility assays are high-throughput and are typically used in the early stages of drug discovery for screening large numbers of compounds.[7]
- **Thermodynamic Solubility:** This is the true equilibrium solubility of a compound in a saturated solution, where the solid compound is in equilibrium with the dissolved compound.[14] These measurements are more time-consuming, requiring longer incubation times to reach equilibrium, but provide a more accurate representation of a compound's solubility.[13][15] Thermodynamic solubility is critical for lead optimization and pre-formulation studies.[7]

The workflow for determining these solubility parameters is outlined below.



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Caption: High-level workflow for solubility profiling.

Experimental Protocol: Kinetic Solubility Determination

This protocol is designed for rapid assessment and is well-suited for 96-well plate formats.

Principle

A concentrated stock solution of the test compound in DMSO is serially diluted and then added to an aqueous buffer. The formation of a precipitate is detected by light scattering (nephelometry) or by separating the undissolved solid and quantifying the remaining dissolved compound.^{[5][13]}

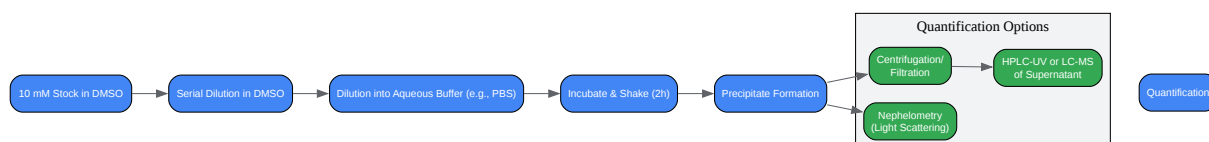
Materials and Reagents

- **2-(N,N-dimethylsulphamoyl)benzeneboronic acid**
- Dimethyl sulfoxide (DMSO), anhydrous
- Phosphate-buffered saline (PBS), pH 7.4
- 96-well microplates (polypropylene for compound storage, clear for reading)
- Automated liquid handler (optional, but recommended for high throughput)
- Plate shaker
- Nephelometer or a plate reader with UV-Vis capabilities
- Centrifuge with a plate rotor

Step-by-Step Methodology

- **Stock Solution Preparation:** Prepare a 10 mM stock solution of **2-(N,N-dimethylsulphamoyl)benzeneboronic acid** in 100% DMSO.
- **Serial Dilution:** In a 96-well polypropylene plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).
- **Addition to Aqueous Buffer:** Transfer a small volume (e.g., 2 μ L) of each DMSO concentration to a 96-well clear-bottom plate. Then, add a larger volume (e.g., 198 μ L) of PBS (pH 7.4) to each well. This results in a final DMSO concentration of 1%.
- **Incubation:** Seal the plate and shake at room temperature for 2 hours.[\[13\]](#)
- **Detection:**
 - **Nephelometry:** Measure the turbidity of each well using a nephelometer. The lowest concentration at which a significant increase in light scattering is observed is the kinetic solubility limit.
 - **UV-Vis Spectroscopy (after filtration/centrifugation):** To obtain a more precise value, centrifuge the plate to pellet the precipitate.[\[13\]](#) Alternatively, use a filter plate to separate

the solid. Transfer the supernatant to a new UV-transparent plate and measure the absorbance at the compound's λ_{max} . Quantify the concentration using a pre-established calibration curve.



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Caption: Experimental workflow for kinetic solubility assay.

Experimental Protocol: Thermodynamic Solubility Determination

This "gold standard" shake-flask method provides the equilibrium solubility value.^[13]

Principle

An excess amount of the solid compound is agitated in a specific buffer for an extended period to ensure that equilibrium is reached between the solid and dissolved states. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is determined.^{[14][15]}

Materials and Reagents

- 2-(N,N-dimethylsulphamoyl)benzeneboronic acid (solid)
- Aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, 7.4)
- Glass vials with screw caps

- Orbital shaker or rotator in a temperature-controlled incubator (25°C or 37°C)
- Syringe filters (e.g., 0.22 µm PVDF)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

Step-by-Step Methodology

- **Compound Addition:** Add an excess amount of solid **2-(N,N-dimethylsulphamoyl)benzeneboronic acid** (e.g., 2 mg) to a glass vial containing a known volume of the desired aqueous buffer (e.g., 1 mL). Ensure that undissolved solid is visible.
- **Equilibration:** Cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate for at least 24 hours to ensure equilibrium is reached.^[13] It is advisable to take time points (e.g., 4h, 24h) to confirm that the concentration is no longer increasing.^{[13][15]}
- **Phase Separation:** After incubation, allow the vials to stand for a short period to let the undissolved solid settle.
- **Filtration:** Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove all undissolved particles. Causality Note: This step is critical to prevent artificially high results from suspended microparticles.
- **Dilution:** Dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the analytical method's calibration curve.
- **Quantification:** Analyze the diluted sample using a validated HPLC-UV or LC-MS method to determine the concentration.

Analytical Quantification of Boronic Acids

Accurate quantification of the dissolved boronic acid is essential for reliable solubility data.

HPLC-UV Method

High-Performance Liquid Chromatography with UV detection is a common and robust method.

- Column: A C18 reversed-phase column (e.g., Acquity BEH C18) is generally suitable for separating boronic acids.[16]
- Mobile Phase: A gradient of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent like acetonitrile is typically used.[16]
- Detection: The UV detector should be set to the λ_{max} of **2-(N,N-dimethylsulphamoyl)benzeneboronic acid**. This value should be experimentally determined by scanning a dilute solution of the compound.
- Calibration: A calibration curve must be generated using standards of known concentrations prepared in the same buffer as the samples. The linearity (R^2) should be >0.99 .[16]

LC-MS/MS Method

For very low solubility or complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity.[17][18]

- Ionization: Electrospray ionization (ESI) is commonly used.
- Detection: The mass spectrometer is set to monitor specific parent-to-daughter ion transitions (Multiple Reaction Monitoring - MRM) for the target compound, providing high specificity.
- Advantages: This method can provide limits of detection in the low $\mu\text{g/mL}$ or even ng/mL range, making it ideal for poorly soluble compounds.[16][18]

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, tabular format for easy comparison.

Table 1: Solubility Profile of **2-(N,N-dimethylsulphamoyl)benzeneboronic acid**

Assay Type	Medium	Temperature (°C)	Solubility (µg/mL)	Analytical Method
Kinetic	PBS, pH 7.4	25	[Experimental Value]	Nephelometry
Thermodynamic	Buffer, pH 1.2	25	[Experimental Value]	HPLC-UV
Thermodynamic	Buffer, pH 4.5	25	[Experimental Value]	HPLC-UV
Thermodynamic	Buffer, pH 6.8	25	[Experimental Value]	HPLC-UV
Thermodynamic	Buffer, pH 7.4	37	[Experimental Value]	HPLC-UV

Note: The pH-solubility profile is particularly important for ionizable compounds. Boronic acids can exist in equilibrium between the neutral trigonal planar form and the anionic tetrahedral boronate form, which can influence solubility.

Conclusion

The systematic evaluation of solubility is a non-negotiable step in modern drug development. This guide provides a robust framework for the comprehensive solubility profiling of **2-(N,N-dimethylsulphamoyl)benzeneboronic acid**. By employing both high-throughput kinetic assays for initial screening and the definitive shake-flask method for thermodynamic solubility, researchers can generate the critical data needed to make informed decisions. The detailed protocols and the rationale behind the experimental choices are designed to ensure the generation of high-quality, reliable, and reproducible data, ultimately de-risking the development of NCEs and paving the way for successful formulation and clinical translation.

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